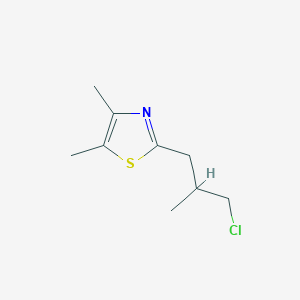

2-(3-Chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole

Description

Properties

Molecular Formula |

C9H14ClNS |

|---|---|

Molecular Weight |

203.73 g/mol |

IUPAC Name |

2-(3-chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C9H14ClNS/c1-6(5-10)4-9-11-7(2)8(3)12-9/h6H,4-5H2,1-3H3 |

InChI Key |

HDUMNJIYQMEPNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)CC(C)CCl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole typically involves the reaction of 3-chloro-2-methylpropylamine with 4,5-dimethylthiazole. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are typical oxidizing agents.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Major Products Formed

Substitution: Formation of azides, thiocyanates, and ethers.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

2-(3-Chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Antimicrobial Activity

- 2-(4-Fluoroanilino)-4,5-dimethyl-1,3-thiazole: Exhibits inhibition against Staphylococcus aureus and Pseudomonas aeruginosa due to hydrogen-bonding interactions with microbial targets .

- Target Compound : Predicted to have broader-spectrum activity owing to enhanced membrane permeability from the chloroalkyl group, though empirical data are lacking.

Neuroprotective Potential

- 4,5-Dimethyl-1,3-thiazole bromide (MTT assay reagent) : Used to assess cell viability, showing >90% viability at 10⁻²–10⁻⁴ concentrations in neuron cells .

- Target Compound : Chloroalkyl chain may introduce cytotoxicity at higher concentrations, necessitating dose optimization.

Stability and Reactivity

- Hydrazino Derivatives: Prone to oxidation and dimerization due to the –NH–NH₂ group .

- Target Compound : The chloro substituent may undergo hydrolysis under basic conditions, forming hydroxyl derivatives. Steric protection from the methylpropyl chain could slow degradation.

Biological Activity

2-(3-Chloro-2-methylpropyl)-4,5-dimethyl-1,3-thiazole is a thiazole derivative recognized for its potential biological activities, particularly in antimicrobial and antifungal applications. This compound contains a thiazole ring, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula for this compound is with a molecular weight of 203.73 g/mol. The compound's structure includes a chloro-substituted alkyl chain and two methyl groups attached to the thiazole ring, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H14ClNS |

| Molecular Weight | 203.73 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1514380-12-1 |

Antimicrobial Properties

Research has shown that thiazole derivatives exhibit significant antimicrobial activity against various bacteria and fungi. The compound this compound has been evaluated for its effectiveness against several pathogenic strains.

- Antibacterial Activity : A study indicated that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains were determined, demonstrating potent antibacterial effects.

- Antifungal Activity : The compound has also shown efficacy against several fungal strains. For instance, compounds with similar structures have been reported to exhibit MIC values as low as 0.48 µg/mL against Geotrichum candidum, suggesting that this compound may possess comparable antifungal properties .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial cells. The chloro-substituted alkyl chain may facilitate covalent bonding with nucleophilic sites on target proteins or enzymes, leading to inhibition of their function. This interaction can disrupt essential cellular processes in bacteria and fungi .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:

- Synthesis and Characterization : A series of thiazole derivatives were synthesized and characterized for their antimicrobial activity. Compounds were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing promising antibacterial properties with MIC values ranging from 6.25 to 12.5 µg/mL .

- Structure-Activity Relationship (SAR) : Research highlighted how modifications at different positions on the thiazole ring influenced biological activity. Increasing the size of substituents at positions 4 or 5 decreased antimicrobial efficacy, indicating the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.